![molecular formula C5H10ClNO2 B2507257 5-(Aminomethyl)oxolan-2-one hydrochloride CAS No. 203196-68-3](/img/structure/B2507257.png)
5-(Aminomethyl)oxolan-2-one hydrochloride
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Overview
Description
Scientific Research Applications
Peptide Synthesis
5-(Aminomethyl)oxolan-2-one hydrochloride has been explored in the context of peptide synthesis. For instance, Ramage et al. (1984) investigated the application of 1-oxo-1-chlorophospholane as a novel reagent for activating Nα-protected amino acids for peptide bond formation, potentially indicating the use of similar structures like this compound in peptide synthesis (Ramage, Ashton, Hopton, & Parrott, 1984).
Synthesis of Local Anesthetics
Daukshas et al. (1995) worked on synthesizing 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes, which are structurally related to this compound. These compounds were evaluated for their local anesthetic activity, suggesting the potential of this compound in similar applications (Daukshas et al., 1995).
Monoamine Oxidase Inactivation
Ding and Silverman (1992) synthesized cis- and trans-5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one hydrochloride salts, which are related to this compound, and found them to be irreversible inactivators of monoamine oxidase B. This highlights a possible research avenue for this compound in the field of enzyme inhibition (Ding & Silverman, 1992).
Cytotoxicity Evaluation
Dimmock et al. (1992) synthesized compounds structurally similar to this compound and evaluated their cytotoxicity. Their work suggests potential applications of this compound in cancer research and treatment (Dimmock et al., 1992).
Electrosynthesis Studies
Konarev, Lukyanets, and Negrimovskii (2007) conducted studies on the electroreduction of compounds similar to this compound. Their research could provide insights into novel methods of synthesizing or modifying this chemical (Konarev, Lukyanets, & Negrimovskii, 2007).
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)oxolan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-3-4-1-2-5(7)8-4;/h4H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQTHLPJQCRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203196-68-3 |
Source
|
Record name | 5-(aminomethyl)oxolan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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